molecular formula C20H15N3O3 B11512662 2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate

2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate

Cat. No.: B11512662
M. Wt: 345.4 g/mol
InChI Key: VZXJTBGWRDTPQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate involves multiple steps, typically starting with the preparation of the benzoxadiazole and cyclopentaquinoline moieties separately. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include halogenated heterocycles and various catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods while ensuring purity and yield are maintained.

Chemical Reactions Analysis

Types of Reactions

2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of certain enzymes or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,1,3-benzoxadiazol-5-ylmethylmethylamine hydrochloride
  • 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
  • 4-methyl-1,2,3,4-tetrahydro-cyclopenta[b]quinolin-9-one
  • 2,1,3-benzoxadiazole-4-carbaldehyde
  • 5-bromo-2,1,3-benzoxadiazole

Uniqueness

What sets 2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate apart from these similar compounds is its unique combination of the benzoxadiazole and cyclopentaquinoline moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate

InChI

InChI=1S/C20H15N3O3/c24-20(25-11-12-8-9-17-18(10-12)23-26-22-17)19-13-4-1-2-6-15(13)21-16-7-3-5-14(16)19/h1-2,4,6,8-10H,3,5,7,11H2

InChI Key

VZXJTBGWRDTPQO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OCC4=CC5=NON=C5C=C4

Origin of Product

United States

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